molecular formula C15H15FN2O2S B2359574 2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide CAS No. 1436082-55-1

2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide

Cat. No. B2359574
CAS RN: 1436082-55-1
M. Wt: 306.36
InChI Key: GBNMGIUSJFGTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide, also known as FMSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMSP is a pyridine derivative that has been shown to exhibit anti-inflammatory and analgesic properties. In

Scientific Research Applications

Synthesis and Characterization

  • Research on the synthesis and characterization of related compounds, such as pyridine carboxamides and fluorinated polyamides, provides insights into methodologies that could be applied to 2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide. For instance, the synthesis of a series of 2-amidomethylated pyridines starting from 4-chloro-3-fluoropyridine through kinetic deprotonation and reaction with DMF, demonstrates a pathway for regioselective modification of pyridine derivatives (Papaioannou et al., 2020).

Material Properties

  • Studies on aromatic polyamides derived from various chemical precursors, including those with pyridine and sulfone moieties, highlight the potential of such compounds in creating materials with desirable properties such as solubility in organic solvents, high thermal stability, and the ability to form transparent, flexible films. This suggests potential applications of 2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide in the development of new materials with specific mechanical and thermal properties (Liu et al., 2013).

Molecular Interactions

  • The study of unconventional hydrogen bonding and π-stacking in substituted pyridine carboxamides provides a foundational understanding of the molecular interactions that can influence the physical and chemical properties of compounds like 2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide. These interactions are crucial for the design and synthesis of compounds with targeted functionalities (Wilson & Munro, 2010).

Chemical Modifications and Applications

  • The modification of pyridine moieties in compounds to enhance their biological or physical properties is a common research theme. For example, the methylation of position 8 in the pyridine moiety of certain molecules to enhance their analgesic properties illustrates how chemical modifications can be used to optimize biological activities. This principle could potentially be applied to the development of new applications for 2-Fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide in various fields (Ukrainets et al., 2015).

properties

IUPAC Name

2-fluoro-N-(2-methylsulfinyl-1-phenylethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c1-21(20)10-13(11-5-3-2-4-6-11)18-15(19)12-7-8-17-14(16)9-12/h2-9,13H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNMGIUSJFGTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.